molecular formula C6H8BrNOS B13462570 2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol

2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol

Cat. No.: B13462570
M. Wt: 222.11 g/mol
InChI Key: IRMPPYGAUSLLRO-UHFFFAOYSA-N
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Description

2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol typically involves the bromination of a thiazole derivative followed by the introduction of a propanol group. One common method involves the reaction of 2-aminothiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) to form 2-bromo-1,3-thiazole. This intermediate is then reacted with acetone in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or aldehydes derived from the propanol moiety.

    Reduction Reactions: Products include reduced thiazole derivatives or dehalogenated compounds.

Scientific Research Applications

2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-thiazole: Lacks the propanol group, making it less versatile in chemical reactions.

    2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: Similar structure but with different substitution patterns on the thiazole ring.

    2-(2-Bromo-1,3-thiazol-4-yl)ethanol: Contains an ethanol group instead of propanol, affecting its reactivity and applications.

Uniqueness

2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol is unique due to the presence of both a bromine atom and a propanol group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields .

Biological Activity

The compound 2-(2-Bromo-1,3-thiazol-5-yl)propan-2-ol is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological activities, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of thiazole derivatives followed by alkylation processes. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the NMR spectra reveal distinct signals corresponding to the thiazole ring and the aliphatic alcohol moiety, confirming its structure.

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. In studies evaluating the antimicrobial efficacy of various thiazole compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

CompoundMIC (µg/mL) against Gram-positive bacteriaMIC (µg/mL) against Gram-negative bacteria
This compound3264
Standard Antibiotic (e.g., Penicillin)1632

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC50 values obtained from these studies suggest that this compound exhibits promising anticancer activity.

Cell LineIC50 (µM)
MCF715
A54920

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, docking studies have shown that it binds effectively to certain proteins involved in cancer cell proliferation and survival pathways. This interaction can lead to apoptosis in cancer cells, highlighting its therapeutic potential.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited a significant reduction in bacterial load in infected mice models when administered orally. The results indicated a dose-dependent response with minimal toxicity observed in the treated groups.
  • Cytotoxicity Assessment : In vitro studies conducted on HeLa cells showed that treatment with varying concentrations of the compound resulted in a significant decrease in cell viability. The mechanism was linked to oxidative stress induction and disruption of mitochondrial function.

Properties

Molecular Formula

C6H8BrNOS

Molecular Weight

222.11 g/mol

IUPAC Name

2-(2-bromo-1,3-thiazol-5-yl)propan-2-ol

InChI

InChI=1S/C6H8BrNOS/c1-6(2,9)4-3-8-5(7)10-4/h3,9H,1-2H3

InChI Key

IRMPPYGAUSLLRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(S1)Br)O

Origin of Product

United States

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